molecular formula C17H26ClN5O2 B1428191 N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride CAS No. 1257856-35-1

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride

Cat. No.: B1428191
CAS No.: 1257856-35-1
M. Wt: 367.9 g/mol
InChI Key: MNZOPTKGTQCTKY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN5O2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride (CAS No. 1257856-35-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H26ClN5O2C_{17}H_{26}ClN_{5}O_{2}, with a molecular weight of approximately 367.87 g/mol. The compound features a piperidine ring and a cyclopropyl group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₆ClN₅O₂
Molecular Weight367.87 g/mol
CAS Number1257856-35-1
MDL NumberMFCD12028324

Research indicates that N-cyclopropyl derivatives often exhibit interactions with various biological targets, including receptors and enzymes involved in disease pathways. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems and inhibition of specific kinases.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that compounds similar to this compound can inhibit tumor growth in xenograft models. For instance, related compounds have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .
  • CNS Activity : Given its structural similarities to known psychoactive compounds, this compound may also interact with central nervous system (CNS) receptors. Compounds with tetrahydropyridine scaffolds have been noted for their potential as anxiolytics or antidepressants .
  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-cyclopropyl derivatives:

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of cyclopropyl-containing compounds for their antitumor properties. Among them, a compound structurally similar to N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl] showed significant inhibition of tumor growth in vitro with an IC50 value of 15 nM against FGFR1 .

Study 2: CNS Effects

Research highlighted in Chemical Biology & Drug Design assessed the neuropharmacological effects of piperidine derivatives. The findings suggested that these compounds could modulate dopamine and serotonin receptors, indicating potential applications in treating mood disorders .

Study 3: Anti-inflammatory Activity

In a study focusing on inflammatory diseases, a related compound demonstrated the ability to reduce levels of TNF-alpha and IL-6 in animal models of arthritis . This suggests that N-cyclopropyl derivatives could be explored further for their therapeutic roles in inflammatory conditions.

Properties

IUPAC Name

N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2.ClH/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12;/h11-12,18H,2-10H2,1H3,(H,19,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZOPTKGTQCTKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Reactant of Route 2
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Reactant of Route 3
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Reactant of Route 4
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Reactant of Route 6
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.